(2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Chemical Reactions Analysis
Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific chemical reactions involving “(2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” are not available in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Research by Zheng Rui (2010) explores the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the utility of piperidine-4-carboxylic acid and ethyl carbonochloridate in the synthesis process. This method, involving amidation, Friedel-crafts acylation, and hydration, might be applicable to the synthesis of (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (Zheng Rui, 2010).
Biological and Medicinal Applications
- Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) discuss the synthesis of new pyridine derivatives, including compounds similar to the one , and their in vitro antimicrobial activity. This suggests potential antimicrobial applications for (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (Patel, Agravat, & Shaikh, 2011).
Chemical Interaction Studies
- Molecular Interaction Studies : Research by Shim et al. (2002) on the molecular interaction of similar compounds with cannabinoid receptors could indicate a potential area of application for the compound , particularly in understanding receptor-ligand interactions (Shim et al., 2002).
Pharmaceutical Development
- Synthesis of Novel Derivatives : The work by Hu et al. (2008) on synthesizing imidazothiadiazoles and heterocyclic-amine Mannich-base hydrochloride illustrates the development of new pharmaceutical compounds, which could be related to the applications of the compound (Hu et al., 2008).
Enzyme Inhibition and Biological Activity
- Enzyme Inhibition Studies : Abbasi et al. (2019) discuss the synthesis of compounds similar to (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride and their inhibitory activity against enzymes such as α-glucosidase, indicating potential applications in enzyme inhibition and pharmacological research (Abbasi et al., 2019).
Future Directions
Imidazole has become an important synthon in the development of new drugs . Therefore, the future directions for “(2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” could involve further exploration of its potential biological activities and development into new drugs.
Mechanism of Action
Target of Action
The primary targets of (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, also known as 1-(2,6-difluorobenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
This compound is a first-in-class selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels. This results in a combination of bronchodilator and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to smooth muscle relaxation in the airways (bronchodilation) and a reduction in the release of pro-inflammatory mediators (anti-inflammatory effect) .
Result of Action
The combined bronchodilator and anti-inflammatory effects of this compound can help alleviate symptoms in diseases such as chronic obstructive pulmonary disease (COPD) . By relaxing the smooth muscles in the airways and reducing inflammation, it can improve airflow and reduce symptoms such as breathlessness and persistent coughing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is delivered directly to the lungs through a standard jet nebulizer, which may help ensure consistent delivery and action .
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O.ClH/c1-2-20-7-6-19-16(20)22-10-8-21(9-11-22)15(23)14-12(17)4-3-5-13(14)18;/h3-7H,2,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASSUZJJNVXSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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